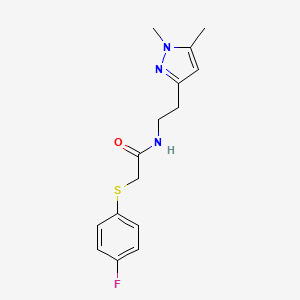

![molecular formula C12H16O2 B2548957 2-[(2-Methylphenyl)methyl]butanoic acid CAS No. 152686-07-2](/img/structure/B2548957.png)

2-[(2-Methylphenyl)methyl]butanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

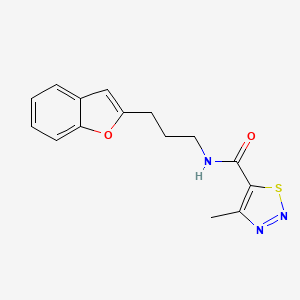

2-[(2-Methylphenyl)methyl]butanoic acid is a chemical compound that is not directly mentioned in the provided papers. However, its structure suggests that it is related to the family of aryl alkyl alcohols and butanoic acid derivatives. These compounds are of interest due to their potential applications in fragrance materials, pharmaceuticals, and as intermediates in organic synthesis .

Synthesis Analysis

The synthesis of related compounds involves various strategies, such as Friedel–Crafts acylation, which is used to synthesize methyl 2-hydroxy-4-oxo-4-(substituted phenyl)butanoates from malic acid . Another method includes the synthesis of 2-methyl-2-hydroxy-1-phenyl-1-butanone through a multi-step process starting from 2-methylbutyric acid . These methods could potentially be adapted for the synthesis of 2-[(2-Methylphenyl)methyl]butanoic acid.

Molecular Structure Analysis

Ab initio studies have been conducted on butanoic acid and its derivatives to determine their structures and conformational energies. These studies provide insights into the torsional potentials and conformational preferences of these molecules, which are relevant for understanding the behavior of 2-[(2-Methylphenyl)methyl]butanoic acid .

Chemical Reactions Analysis

The chemical reactivity of butanoic acid derivatives can be inferred from studies on similar compounds. For instance, the synthesis of 3-methyl-2-(phenylsulfonamido)butanoic acid and its metal complexes indicates that these molecules can participate in complexation reactions with various metals . Additionally, the formation of thietanium ions from 2-chloro-4-(methylthio)butanoic acid suggests that butanoic acid derivatives can undergo intramolecular cyclization under certain conditions .

Physical and Chemical Properties Analysis

The physical properties of related compounds, such as 2-methyl-4-phenyl-2-butanol, have been summarized, including data on acute toxicity, skin irritation, and skin sensitization . These properties are crucial for assessing the safety and potential applications of 2-[(2-Methylphenyl)methyl]butanoic acid.

Relevant Case Studies

Case studies on the use of butanoic acid derivatives in the synthesis of biologically active compounds, such as ACE inhibitors , and the inhibition of mycolic acid biosynthesis in pathogenic mycobacteria , demonstrate the significance of these compounds in medicinal chemistry. Additionally, the antimicrobial and enzyme inhibition activity of 3-methyl-2-(phenylsulfonamido)butanoic acid and its metal complexes highlight the potential therapeutic applications of butanoic acid derivatives.

Wissenschaftliche Forschungsanwendungen

Organic Solar Cells

Research on novel organic sensitizers for solar cell applications has demonstrated the engineering of molecules comprising donor, electron-conducting, and anchoring groups. These molecules exhibit significant incident photon to current conversion efficiency when anchored onto TiO_2 films, highlighting their potential in enhancing the efficiency of organic solar cells (Kim et al., 2006).

Antimicrobial Activity

Studies on N-substituted-β-amino acid derivatives containing hydroxyphenyl moieties have shown good antimicrobial activity against various pathogens, indicating the potential of these compounds in developing new antimicrobial agents (Mickevičienė et al., 2015).

Separation Techniques

The successful separation of positional isomers of butanol, butyl acetate, and butanoic acid using shape-selective stationary phase columns has been reported. This technique is particularly useful in the study of wine flavor, showcasing the application of these compounds in analytical chemistry (Shao & Marriott, 2003).

Biofuel Production

Research on the fermentative production of butanol by clostridia highlights the potential of using butanoic acid derivatives in biofuel production. Butanol is considered a promising biofuel due to its superior fuel properties, and the biotechnological advances in this area could lead to more efficient production processes (Lee et al., 2008).

Safety and Hazards

2-Methylbutanoic acid is labeled as a dangerous substance. It can cause harm if swallowed, comes into contact with skin, or if its fumes are inhaled. Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

Eigenschaften

IUPAC Name |

2-[(2-methylphenyl)methyl]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-3-10(12(13)14)8-11-7-5-4-6-9(11)2/h4-7,10H,3,8H2,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZQXCZAMTDDSRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC1=CC=CC=C1C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-Methylphenyl)methyl]butanoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Methyl-2-trifluoromethyl-[1,2,4]triazolo[1,5-a]-pyrimidine-6-carboxylic acid](/img/structure/B2548874.png)

![[3-(2-Fluoro-6-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2548877.png)

![2,2-Difluoro-5-(3-fluorophenyl)sulfonyl-5-azaspiro[2.3]hexane](/img/structure/B2548878.png)

![2-[[(E)-3-(4-butoxy-3-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2548883.png)

![1-[1,1'-Biphenyl]-4-yl-3-(3-nitroanilino)-1-propanone](/img/structure/B2548887.png)

![N-[(5-Cyclopropyl-2-fluorophenyl)methyl]but-2-ynamide](/img/structure/B2548888.png)

![4-tert-butyl-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B2548890.png)

![1-(3-methoxypropyl)-9-methyl-2-(piperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2548891.png)

![3-{[2-(4-Methoxyphenyl)-2-oxoethyl]carbamoyl}propanoic acid](/img/structure/B2548893.png)